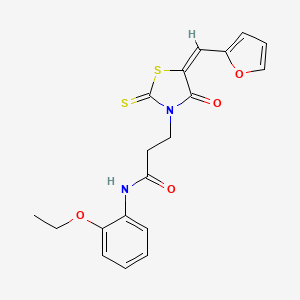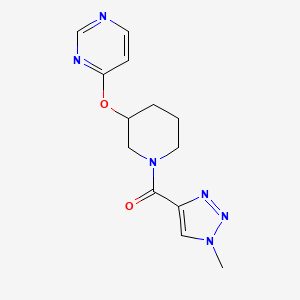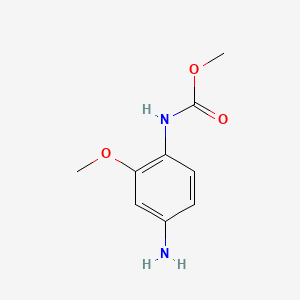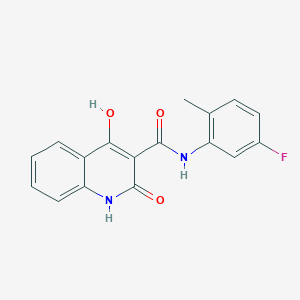
N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This unique compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Catalytic Methods and Synthesis
The research on N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine and related compounds has focused on catalytic methods for efficient synthesis. For example, a method for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent has been developed, which is attractive due to low catalyst loading and broad substrate scope (Li et al., 2012). Another study explored the Cu-catalyzed allylation of amines with cyclopropyldiphenylsulfonium trifluoromethanesulfonate, offering an efficient method for the synthesis of N-allyl amines (Ma et al., 2022).
Biochemical Applications
In biochemical research, compounds like N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine are often studied in the context of biochemical pathways. S-adenosylmethionine (SAM), a biological sulfonium compound, is a major biological methyl donor in reactions catalyzed by methyltransferases and is used in various biochemical syntheses, highlighting the significance of sulfonium compounds in biochemistry (Fontecave et al., 2004).
Pharmaceutical Chemistry
In pharmaceutical chemistry, such compounds are explored for their potential as intermediates in drug synthesis. For instance, N-tert-butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines, a method that can be applied to synthesize a variety of enantioenriched amines, including pharmaceutical compounds (Ellman et al., 2002).
Green Chemistry and Environmental Applications
Research in green chemistry includes developing environmentally friendly synthesis methods. For example, the solvent-free aminolysis of 1,2-epoxides by 2-picolylamine, a key step in the synthesis of ionic liquids, represents an advancement in eco-friendly chemical synthesis (Fringuelli et al., 2004).
properties
IUPAC Name |
N-(cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-3-6-11(9-10-4-5-10)7-8-14(2,12)13/h1,10H,4-9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDJMTGFVQEEMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN(CC#C)CC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2377218.png)

![4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2377221.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2377222.png)
![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)

![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)

![N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2377232.png)
![2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide](/img/structure/B2377234.png)

![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)
